Hexyl phenoxyacetate Hexyl phenoxyacetate
Brand Name: Vulcanchem
CAS No.: 6290-38-6
VCID: VC19716708
InChI: InChI=1S/C14H20O3/c1-2-3-4-8-11-16-14(15)12-17-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3
SMILES:
Molecular Formula: C14H20O3
Molecular Weight: 236.31 g/mol

Hexyl phenoxyacetate

CAS No.: 6290-38-6

Cat. No.: VC19716708

Molecular Formula: C14H20O3

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

Hexyl phenoxyacetate - 6290-38-6

Specification

CAS No. 6290-38-6
Molecular Formula C14H20O3
Molecular Weight 236.31 g/mol
IUPAC Name hexyl 2-phenoxyacetate
Standard InChI InChI=1S/C14H20O3/c1-2-3-4-8-11-16-14(15)12-17-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3
Standard InChI Key ZDMMHHNEEAOMLL-UHFFFAOYSA-N
Canonical SMILES CCCCCCOC(=O)COC1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Hexyl phenoxyacetate (IUPAC name: hexyl 2-phenoxyacetate) is an ester derivative formed through the reaction of phenoxyacetic acid with hexanol. Its molecular structure consists of a phenoxy group (–O–C₆H₅) linked to an acetic acid moiety, which is further esterified with a hexyl chain (–C₆H₁₃). The compound’s molecular formula is C₁₄H₂₀O₃, with a molecular weight of 236.31 g/mol.

Spectral Data and Characterization

While direct spectral data for hexyl phenoxyacetate are unavailable, analogous esters exhibit characteristic NMR and IR signatures:

  • ¹H NMR: A triplet at δ 4.10–4.20 ppm (methylene protons adjacent to the ester oxygen), a singlet at δ 4.50–4.60 ppm (phenoxy methylene group), and aromatic protons at δ 6.80–7.30 ppm .

  • IR: Strong absorption bands at 1740–1760 cm⁻¹ (ester C=O stretch) and 1250–1280 cm⁻¹ (C–O–C asymmetric stretch) .

Synthesis and Manufacturing Processes

Conventional Esterification Routes

Hexyl phenoxyacetate is theorized to form via acid-catalyzed esterification, mirroring methods used for hexyl acetate and other aromatic esters :

Phenoxyacetic acid+HexanolH⁺Hexyl phenoxyacetate+H₂O\text{Phenoxyacetic acid} + \text{Hexanol} \xrightarrow{\text{H⁺}} \text{Hexyl phenoxyacetate} + \text{H₂O}

Key Parameters:

  • Catalysts: Sulfuric acid or p-toluenesulfonic acid (0.5–2.0 mol%).

  • Temperature: 110–130°C under reflux.

  • Yield Optimization: Azeotropic removal of water using toluene or cyclohexane improves equilibrium shift .

Industrial-Scale Production Challenges

  • Purity Concerns: Residual phenoxyacetic acid (≤0.5%) may necessitate post-synthesis neutralization with sodium bicarbonate .

  • Thermal Stability: Acetates like hexyl phenoxyacetate are prone to decomposition at elevated temperatures, forming acetic acid and phenolic byproducts .

Physicochemical Properties

Thermodynamic and Solubility Profiles

PropertyValue/DescriptionSource Analogue
Boiling Point290–300°C (estimated)Hexyl acetate
Melting Point<25°C (liquid at room temperature)Phenoxyethyl acetate
Density1.02–1.05 g/cm³Benzyl phenoxyacetate
Log P3.8–4.2 (predicted)QSAR models
Water Solubility15–20 mg/L (25°C)Analogous esters

Applications in Industry and Research

Fragrance and Flavor Formulations

Future Research Directions

Stability Enhancement

  • Microencapsulation: Embedding in cyclodextrins or silica matrices to retard hydrolysis .

  • Ionic Liquid Derivatives: Synthesizing hexyl phenoxyacetate-based ionic liquids for high-temperature applications .

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